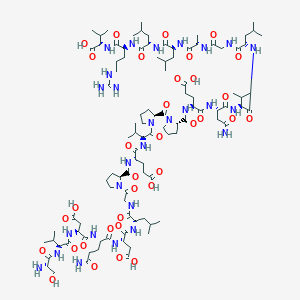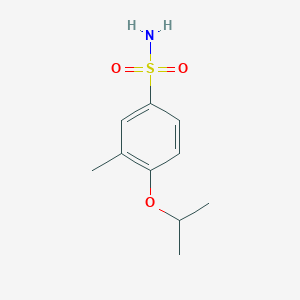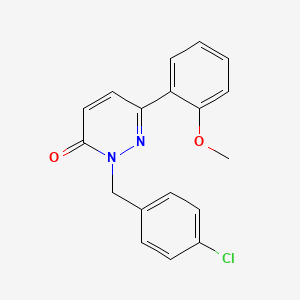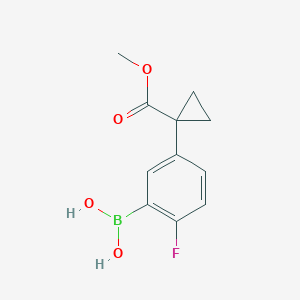![molecular formula C11H20FNO2S B2447546 Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate CAS No. 2044713-21-3](/img/structure/B2447546.png)
Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO2S and a molecular weight of 249.35 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoroethylthiol compounds under controlled conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-fluoroethylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The fluoroethylthio group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, in solvents like DMF or THF
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Corresponding substituted azetidine derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluoroethylthio group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique reactivity profile makes it suitable for applications in polymer science and materials engineering .
Mécanisme D'action
The mechanism of action of Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate is primarily determined by its ability to interact with biological targets through its fluoroethylthio group. This group can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function . The azetidine ring can also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate
Comparison: Compared to these similar compounds, Tert-butyl 3-{[(2-fluoroethyl)sulfanyl]methyl}azetidine-1-carboxylate is unique due to the presence of the fluoroethylthio group. This group imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding interactions with biological targets . The fluoroethylthio group also provides opportunities for further functionalization, making this compound a versatile intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
tert-butyl 3-(2-fluoroethylsulfanylmethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2S/c1-11(2,3)15-10(14)13-6-9(7-13)8-16-5-4-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKBELZKKBWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CSCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![5-Ethyl-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2447469.png)
![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)


![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)
![N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2447480.png)
![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)
![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)


